![molecular formula C14H13NO3 B3032701 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one CAS No. 371756-61-5](/img/structure/B3032701.png)
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one
Übersicht
Beschreibung
The compound “3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one” is a new coumarin derivative . Coumarins are an important class of benzopyrones present in various natural products and numerous pharmaceutically valuable compounds . They exhibit a broad spectrum of biological activity, including acting as anticoagulants, antibiotics, antioxidants, anti-inflammatory, anti-HIV, and anticancer agents .
Synthesis Analysis
This compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . It has been used as a versatile precursor for the synthesis of some new azole systems of possible biological activities .Molecular Structure Analysis
The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that it exists as two main keto-enol tautomers .Chemical Reactions Analysis
The compound was used as a precursor for the synthesis of some new azole systems . The structure of the newly synthesized compounds was confirmed by IR, 1H NMR, mass spectral, and elemental analysis .Physical And Chemical Properties Analysis
The compound’s chemical structures were elucidated by physical and spectral techniques, including FTIR, 1H-NMR, 13C-NMR, 1H-13C HMBC NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
- DMAC has demonstrated antibacterial properties against a range of pathogens. Researchers have explored its potential as an antimicrobial agent in both topical formulations and systemic treatments .
- DMAC has been investigated as an AChE inhibitor. By preventing the breakdown of acetylcholine, it enhances cholinergic signaling, potentially improving cognitive function .
- DMAC, due to its photophysical properties, has been explored as a potential photosensitizer for PDT. Its absorption in the visible spectrum aligns well with tissue penetration depths, making it an attractive candidate .
Antibacterial Activity
Acetylcholinesterase Inhibition
Photodynamic Therapy (PDT)
Wirkmechanismus
Target of Action
The primary target of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is Tyrosine Kinase (Src) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, Tyrosine Kinase, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the phosphorylation of tyrosine residues on its substrate proteins .
Biochemical Pathways
The inhibition of Tyrosine Kinase disrupts several biochemical pathways. It primarily affects signal transduction cascades involved in cell growth and differentiation . By inhibiting these pathways, the compound can potentially halt the proliferation of cancer cells .
Pharmacokinetics
This suggests that it is well-absorbed, properly distributed, efficiently metabolized, and effectively excreted, which are all crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation due to its inhibitory effect on Tyrosine Kinase . This could potentially lead to the suppression of cancer cell proliferation .
Zukünftige Richtungen
The compound showed enhanced fluorescence upon its uptake in DNA grooves and was therefore tested as a novel DNA fluorescent stain . This suggests potential future directions in the field of DNA analysis and imaging. Additionally, the compound’s antimicrobial properties and acetylcholinesterase inhibition activity suggest potential future applications in the development of new antimicrobial and neurotherapeutic agents .
Eigenschaften
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBZVNQBVXTKP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



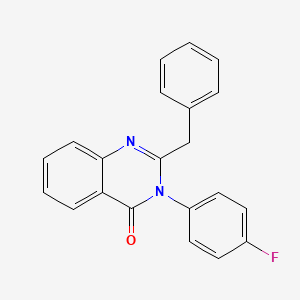
![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)
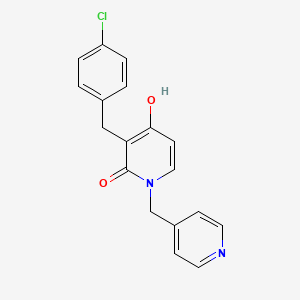
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
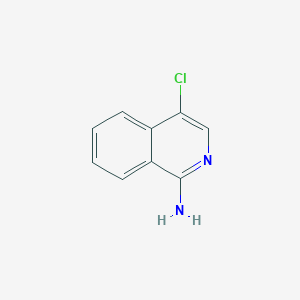
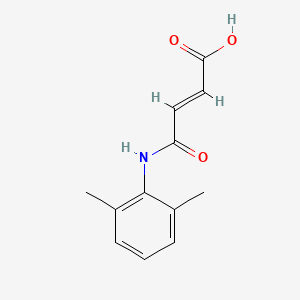


![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)
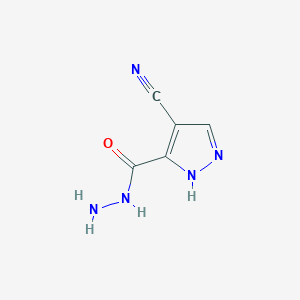
![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)